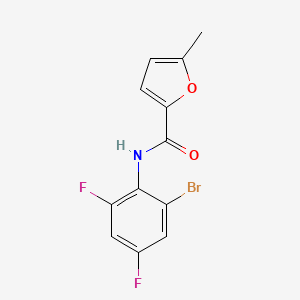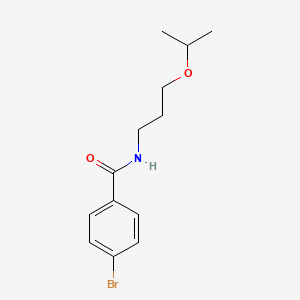![molecular formula C21H20N2O3S2 B4647328 4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4647328.png)
4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide
Übersicht
Beschreibung
4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide, commonly known as PSB-603, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes. PSB-603 has been shown to have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
PSB-603 has been shown to have a wide range of biological activities, making it a promising candidate for the development of novel therapeutics. One of the most significant applications of PSB-603 is in the treatment of cancer. Studies have shown that PSB-603 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. PSB-603 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, PSB-603 has been shown to have antiviral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Wirkmechanismus
The exact mechanism of action of PSB-603 is not fully understood. However, studies have shown that PSB-603 inhibits the activity of the proteasome, a complex protein structure that plays a crucial role in the degradation of intracellular proteins. By inhibiting the proteasome, PSB-603 induces the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and Physiological Effects:
PSB-603 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral properties, PSB-603 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PSB-603 has also been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases such as heart failure and myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PSB-603 is its broad range of biological activities, making it a promising candidate for the development of novel therapeutics. Additionally, PSB-603 has been shown to have low toxicity, making it a safer alternative to other compounds with similar biological activities. However, one of the limitations of PSB-603 is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of PSB-603. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the elucidation of the exact mechanism of action of PSB-603, which can help to identify potential targets for the development of novel therapeutics. Additionally, the development of more efficient drug delivery systems can help to overcome the limitations of PSB-603's low solubility and improve its efficacy in vivo. Finally, the evaluation of the safety and efficacy of PSB-603 in clinical trials can help to determine its potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
4-(benzenesulfonamido)-N-(2-phenylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(22-15-16-27-19-7-3-1-4-8-19)17-11-13-18(14-12-17)23-28(25,26)20-9-5-2-6-10-20/h1-14,23H,15-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEXYXUJSYBDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4647247.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4647261.png)
![4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid](/img/structure/B4647265.png)
![tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4647272.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4647290.png)


![methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4647317.png)

![4-butoxy-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B4647332.png)
![isopropyl 2-[(3-pyridinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4647333.png)
![N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4647336.png)
![1,3-benzodioxol-5-yl{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4647347.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)